molecular formula C6H3ClFN3 B1529550 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine CAS No. 1392803-74-5

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1529550
CAS No.: 1392803-74-5
M. Wt: 171.56 g/mol
InChI Key: MOFRYIYEWUUXKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with a fluorinated pyrrole derivative. This reaction often requires the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability. The use of automated reactors and in-line purification systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds within the pyrrolo[2,3-b]pyrazine family exhibit significant antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor progression. A study demonstrated that specific derivatives showed IC50 values in the nanomolar range against FGFR1-3, indicating potent inhibitory activity against cancer cell lines .

Kinase Inhibition
2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine has been identified as a potential kinase inhibitor. Kinases are critical enzymes involved in signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound may help in developing treatments for various cancers and inflammatory diseases .

Biological Research

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
Research suggests that derivatives of this compound can modulate inflammatory responses. These compounds have been tested in vitro and have shown promise in reducing inflammation markers, which could lead to therapeutic applications in treating autoimmune conditions .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create a variety of derivatives with enhanced biological activities .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibits FGFRs with low nanomolar IC50 values
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Kinase inhibitionPotential to inhibit key kinases involved in cancer

Case Study 1: FGFR Inhibition

A study conducted on various pyrrolo[2,3-b]pyrazine derivatives highlighted their effectiveness against FGFRs in breast cancer models. Compound 4h was noted for its ability to inhibit cell proliferation and induce apoptosis in cancer cells while also preventing migration and invasion .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, suggesting potential for development into new antibiotic therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
  • 7-Fluoro-5H-pyrrolo[2,3-B]pyrazine
  • 2,7-Dichloro-5H-pyrrolo[2,3-B]pyrazine

Uniqueness

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Biological Activity

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine (CAS No. 1392803-74-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF N3. Its structure features a pyrrolo-pyrazine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC7H5ClF N3
Molecular Weight175.58 g/mol
CAS Number1392803-74-5

The compound's mechanism of action primarily involves inhibition of specific kinases, which are critical in various signaling pathways associated with cancer progression. Research indicates that this compound can selectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.

Inhibition of Kinases

In a study examining a series of pyrrolo[2,3-b]pyrazines, this compound demonstrated significant inhibitory activity against FGFR1 with an IC50 value in the low micromolar range. The structure was optimized to enhance binding affinity through modifications at various positions on the core structure.

Structure-Activity Relationship (SAR)

The SAR studies revealed that the introduction of halogen substituents like chlorine and fluorine significantly affects the potency of the compound. For instance, replacing hydrogen with chlorine at specific positions resulted in varying degrees of enzymatic inhibition:

CompoundSubstitutionIC50 (µM)
2-Chloro-7-fluoroCl at position 20.85
Parent compoundH at position 21.50

These findings suggest that the presence of electron-withdrawing groups enhances binding interactions with target proteins.

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis. The compound was tested against breast cancer and lung cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound. The compound exhibited moderate permeability across Caco-2 cell monolayers, suggesting potential for oral bioavailability.

Properties

IUPAC Name

2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRYIYEWUUXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 2
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 3
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 4
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 5
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 6
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

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